molecular formula C25H23N3O4 B5491889 3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-(4-isopropoxybenzoyl)-5-(4-pyridinyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B5491889
M. Wt: 429.5 g/mol
InChI Key: JMGIYKIAUKBQGY-XTQSDGFTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of pyrrolidin-2-ones derivatives involves the introduction of various substituents into the nucleus of these compounds, enhancing their biological activity. Research demonstrates methods for synthesizing 5-aryl-3-hydroxy-1-(2-hydroxypropyl)-4-(furyl-2-carbonyl)-3-pyrrolin-2-ones, indicating the versatility and potential of these compounds for medicinal chemistry applications (Rubtsova et al., 2020).

Molecular Structure Analysis

The crystal and molecular structures of related compounds have been determined, revealing their conformations and intermolecular interactions. For instance, studies on cognition activators like CI-933 and WEB-1868 elucidate their conformational features and the absence or presence of hydrogen bonds, contributing to the stabilization of these molecules (Amato et al., 1990).

Chemical Reactions and Properties

Chemical properties of pyrrolidin-2-ones derivatives showcase their high reactivity, attributed to the active carbonyl group in their structure. This reactivity enables interactions with various nucleophiles, expanding the range of possible derivatives and applications (Gein & Pastukhova, 2020).

Physical Properties Analysis

The physical properties, such as bond distances, angles, and conformational stability, of similar compounds have been thoroughly analyzed. These analyses contribute to a deeper understanding of the structural characteristics that influence the physical state and stability of these molecules (Amato et al., 1990).

Chemical Properties Analysis

The chemical properties of pyrrolidin-2-ones derivatives, such as their ability to form various condensed systems in reactions with binucleophiles, underscore their potential for creating a wide array of biologically active substances. The versatility in reactions and the ability to introduce different functional groups make these compounds valuable for chemical synthesis and pharmaceutical development (Gein & Pastukhova, 2020).

properties

IUPAC Name

(4E)-4-[hydroxy-(4-propan-2-yloxyphenyl)methylidene]-5-pyridin-4-yl-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O4/c1-16(2)32-20-7-5-19(6-8-20)23(29)21-22(18-9-12-26-13-10-18)28(25(31)24(21)30)15-17-4-3-11-27-14-17/h3-14,16,22,29H,15H2,1-2H3/b23-21+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGIYKIAUKBQGY-XTQSDGFTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=C2C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=NC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)OC1=CC=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CC3=CN=CC=C3)C4=CC=NC=C4)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4E)-4-{hydroxy[4-(propan-2-yloxy)phenyl]methylidene}-5-(pyridin-4-yl)-1-(pyridin-3-ylmethyl)pyrrolidine-2,3-dione

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